1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one is a nitrogen-containing heterocyclic compound with significant relevance in medicinal chemistry. Its molecular formula is C14H12N2O, and it has a molecular weight of 224.26 g/mol. This compound is classified under pyrrolopyridines, which are known for their diverse biological activities, including anticancer properties.
1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can be synthesized through various organic reactions, often involving multi-step processes that utilize different reagents and catalysts. It falls under the category of pyridine derivatives, which are prevalent in pharmaceuticals due to their ability to interact with biological targets effectively.
The synthesis of 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one typically involves several steps:
The molecular structure of 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one features a pyrrolopyridine core with a benzyl substituent at the nitrogen atom. The compound exhibits a fused bicyclic structure that contributes to its chemical properties.
1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one can participate in various chemical reactions:
The primary mechanism of action for 1-benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one involves its interaction with fibroblast growth factor receptors:
1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one exhibits several notable physical and chemical properties:
Relevant data indicates that the compound's low molecular weight contributes positively to its absorption, distribution, metabolism, and excretion (ADME) properties.
1-Benzyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one has various applications in scientific research:
The pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile bioisosteric properties and favorable physicochemical characteristics. This fused bicyclic system combines the hydrogen-bonding capabilities of pyrrole with the metabolic stability of pyridine, creating a pharmacophore with significant potential for targeting diverse biological pathways. The historical development of this scaffold reveals a trajectory from simple heterocyclic building blocks to complex therapeutic candidates. Early exploration focused on synthetic methodologies, enabling access to the core structure through multi-step sequences involving ring rearrangements and palladium-catalyzed cross-coupling reactions [3].
By the early 2000s, medicinal chemists recognized the scaffold's potential as a conformationally constrained bioisostere for purine nucleobases, enabling targeted disruption of nucleotide-binding domains in enzymes and receptors. This recognition spurred extensive structure-activity relationship studies, particularly in oncology and central nervous system disorders. The scaffold's evolution accelerated with advances in combinatorial chemistry, allowing parallel synthesis of diverse derivatives for biological screening. The historical significance of pyrrolo[3,2-c]pyridine derivatives lies in their balanced profile of moderate lipophilicity (logP ~2.5-3.5), good solubility, and metabolic stability, making them attractive for lead optimization programs across multiple therapeutic areas [4] [7].
Table 1: Historical Timeline of Pyrrolo[3,2-c]pyridine Derivative Development
Time Period | Key Developments | Therapeutic Focus |
---|---|---|
1990s | Initial synthetic methodologies established | Basic research |
2000-2010 | Exploration as kinase inhibitors | Oncology |
2010-2020 | Development of FMS kinase inhibitors (e.g., KIST101029 derivatives) | Cancer immunotherapy |
2020-Present | Advanced CBSIs with constrained configurations (e.g., compound 10t) | Overcoming multidrug resistance |
Nitrogen-containing heterocycles, particularly pyrrolo[3,2-c]pyridines, have demonstrated exceptional utility in targeting dysregulated kinases implicated in oncogenesis, inflammatory disorders, and neurodegenerative conditions. Their mechanism of action typically involves competitive or allosteric inhibition of ATP-binding sites through strategic hydrogen bonding with kinase hinge regions. The pyrrolo[3,2-c]pyridine core enables key interactions with conserved catalytic residues while allowing peripheral substituents to access hydrophobic pockets that confer selectivity. This balanced binding profile makes them particularly valuable for targeting kinases with high structural homology within the kinome [2] [5].
Recent research highlights their effectiveness against challenging targets like tubulin and FMS kinase. In tubulin inhibition, derivatives such as compound 10t (IC₅₀ = 0.12-0.21 μM across cancer cell lines) function as colchicine-binding site inhibitors (CBSIs) that disrupt microtubule dynamics. These compounds induce G₂/M phase arrest and apoptosis by preventing tubulin polymerization, with molecular modeling confirming hydrogen bonding with Thrα179 and Asnβ349 residues [2]. For FMS kinase (CSF-1R), pyrrolo[3,2-c]pyridine-based diarylamides like 1r (IC₅₀ = 30 nM) demonstrate remarkable potency and selectivity, inhibiting macrophage proliferation pathways relevant to tumor microenvironment modulation. The scaffold's planar aromatic system enables π-stacking interactions within the kinase active site while the fused ring system provides structural rigidity that enhances binding affinity [3].
Table 2: Key Kinase Targets of Pyrrolo[3,2-c]pyridine Derivatives
Kinase Target | Representative Compound | Potency (IC₅₀) | Biological Consequence |
---|---|---|---|
Tubulin (CBS) | 10t | 0.12 μM (HeLa) | Microtubule destabilization, G₂/M arrest |
FMS Kinase | 1r | 30 nM | Inhibition of macrophage proliferation |
MPS1 | CCT251455 | <50 nM | Spindle assembly checkpoint disruption |
mGluR5 | Allosteric antagonists | Submicromolar | Neuromodulation |
The 1-benzyl moiety on pyrrolo[3,2-c]pyridin-4(5H)-one derivatives represents a critical structural determinant for optimizing target engagement, selectivity, and physicochemical properties. This substituent occupies a hydrophobic region adjacent to the ATP-binding cleft in kinases, with its orientation profoundly influencing inhibitor potency. Systematic structure-activity relationship (SAR) studies reveal that benzyl substitution at N1 restricts molecular flexibility, locking the bioactive conformation required for high-affinity binding. The benzyl group's position and electronics significantly modulate cellular permeability and metabolic stability, with unsubstituted benzyl providing a balanced profile while halogenated variants enhance potency but may increase lipophilicity [4] [6].
Comparative analyses demonstrate substantial bioactivity differences between benzylated and non-benzylated analogs. In antimalarial tetrahydropyridinylidene salts, benzyl substitution reduced IC₅₀ against Plasmodium falciparum NF54 from 0.36 μM to 0.13 μM—a nearly 3-fold enhancement. The benzyl group's hydrophobic surface area facilitates van der Waals interactions with nonpolar enzyme pockets inaccessible to smaller alkyl groups. Furthermore, para-substituted benzyl derivatives show remarkable selectivity indices; for example, compound 6f (SIₚ = 5348) and 6p (SIₚ = 3481) exhibit exceptional therapeutic windows against malaria parasites versus mammalian cells, attributable to differential accumulation in target organisms [6]. Molecular modeling indicates that the benzyl group's orientation allows the pyrrolopyridine core to maintain hydrogen bonding with key residues while positioning the pendant aryl ring into specificity pockets that vary across kinase families, explaining its role in achieving selective inhibition.
Table 3: SAR of 1-Benzyl Substitution Patterns in Pyrrolo[3,2-c]pyridine Derivatives
Benzyl Substituent | Biological Activity Enhancement | Physicochemical Impact | Selectivity Index (SI) |
---|---|---|---|
Unsubstituted | 3-fold potency increase vs non-benzylated | Moderate logP (~2.7) | SIₚ = 2475 (6d) |
para-Methoxy | Enhanced metabolic stability | Increased PSA | SIₚ = 5348 (6f) |
para-Trifluoromethyl | Improved kinase selectivity | Higher lipophilicity | Not reported |
meta-Chloro | Increased tubulin inhibition | Minimal logD change | SIₚ = 3481 (6p) |
ortho-Fluoro | Reduced hERG liability | Altered conformation | SIₚ = 1392 (6s) |
The benzyl group's versatility extends beyond potency enhancement to pharmacokinetic optimization. Derivatives like 2-({1-benzyl-1H-pyrrolo[3,2-c]pyridin-4-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide (ChemDiv ID: M046-0696) demonstrate how benzyl substitution enables integration with secondary pharmacophores through linker chemistry, facilitating multitarget engagement strategies. Calculated properties of the 1-benzyl-6-methyl analog (C₁₅H₁₄N₂O; MW 238.28, logP 2.69) align well with Lipinski's rule of five, supporting oral bioavailability potential. The topological polar surface area (tPSA ≈37.8 Ų) remains conducive to membrane permeability while maintaining solubility, illustrating the benzyl group's role in balancing opposing physicochemical requirements [4] [10]. These strategic advantages position 1-benzyl pyrrolo[3,2-c]pyridin-4(5H)-ones as privileged scaffolds for next-generation therapeutics targeting oncokinases and microtubule dynamics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7